molecular formula C14H16N2O3S2 B2481070 N-(4,5-dimethylthiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 923422-47-3

N-(4,5-dimethylthiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No. B2481070
CAS RN: 923422-47-3
M. Wt: 324.41
InChI Key: XRJORBBLVPFZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dimethylthiazol-2-yl)-3-(phenylsulfonyl)propanamide, also known as DMSO2 or sulfoximine, is a widely used compound in scientific research. It is a synthetic molecule that has gained popularity due to its diverse applications in biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Colorimetric Reagent

3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide: serves as a colorimetric reagent. Researchers use it to determine the concentration of colored chemical elements or compounds in solution. The compound undergoes specific reactions that produce color changes, allowing precise quantification. Its sensitivity and ease of use make it valuable in analytical chemistry and biochemistry assays .

properties

IUPAC Name

3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-10-11(2)20-14(15-10)16-13(17)8-9-21(18,19)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJORBBLVPFZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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